(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid (2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18639707
InChI: InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7-/m1/s1
SMILES:
Molecular Formula: C11H19F2NO4
Molecular Weight: 267.27 g/mol

(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid

CAS No.:

Cat. No.: VC18639707

Molecular Formula: C11H19F2NO4

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(Tert-butoxycarbonylamino)-5,5-difluoro-hexanoic acid -

Specification

Molecular Formula C11H19F2NO4
Molecular Weight 267.27 g/mol
IUPAC Name (2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)5-6-11(4,12)13/h7H,5-6H2,1-4H3,(H,14,17)(H,15,16)/t7-/m1/s1
Standard InChI Key XUUGMBMDWZRWJV-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCC(C)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC(C)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a chiral center at the second carbon atom (RR-configuration), a Boc-protected amino group, and two fluorine atoms at the fifth carbon position. This configuration imparts stereochemical specificity and influences its reactivity in synthetic pathways. The fluorine atoms introduce electronegativity and steric effects, which can modulate intermolecular interactions and metabolic stability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11H19F2NO4\text{C}_{11}\text{H}_{19}\text{F}_2\text{NO}_4
Molecular Weight267.27 g/mol
CAS Number2350048-17-6
IUPAC Name(2R)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Density1.170 ± 0.06 g/cm³ (predicted)
Boiling Point370.9 ± 42.0 °C (predicted)

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) serves as a temporary protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions while enabling selective deprotection under acidic conditions.

Synthesis and Reaction Optimization

Enantioselective Synthesis

The first enantioselective synthesis of this compound was achieved through a multi-step process involving:

  • Fluorination: Introduction of fluorine atoms via electrophilic or nucleophilic substitution.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to shield the amino group .

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to ensure RR-configuration at C2 .

Key Reaction Conditions:

  • Solvents: Dichloromethane, dimethylacetamide .

  • Coupling Agents: HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

  • Temperature: 20°C under inert atmosphere .

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield
FluorinationSelectfluor®, KHF₂60–75%
Boc Protection(Boc)2O(\text{Boc})_2\text{O}, DMAP>90%
CouplingHBTU, DIPEA45–60%

Mechanistic Insights

The Boc group enhances solubility in organic solvents, facilitating peptide bond formation via carbodiimide-mediated coupling. Fluorine atoms stabilize adjacent carbocations, influencing reaction pathways and byproduct formation .

Applications in Medicinal Chemistry and Peptide Synthesis

Growth Hormone Secretagogues (GHS)

Incorporation of this compound into GHS analogs (e.g., compounds 10 and 16) resulted in:

  • Increased In Vitro Potency: 3–5-fold enhancement in receptor binding affinity .

  • Improved Pharmacokinetics: Extended half-life (t1/2t_{1/2}) in rat models due to reduced metabolic clearance .

Peptide Engineering

  • Backbone Modification: Fluorine atoms enhance proteolytic resistance and membrane permeability.

  • Orthogonal Protection: Boc deprotection with trifluoroacetic acid (TFA) enables sequential peptide elongation.

Case Study: A 2017 study demonstrated its use in synthesizing fluorinated analogs of enkephalins, which exhibited improved blood-brain barrier penetration compared to non-fluorinated counterparts .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}- and 19F^{19}\text{F}-NMR confirm stereochemistry and fluorine placement.

  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (observed: 267.27 Da) .

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns (ACN/water gradient) achieve >95% purity .

  • TLC: Rf=0.3R_f = 0.3 in ethyl acetate/hexane (1:2) .

HazardGHS CodePrecautionary Measures
Acute toxicity (oral)H302Avoid ingestion; rinse mouth
Acute toxicity (dermal)H312Wear protective gloves/clothing
Acute toxicity (inhalation)H332Use fume hood

Storage: -20°C under nitrogen; shelf life: 12 months .

Future Directions and Challenges

Expanding Therapeutic Applications

  • Oncology: Fluorinated peptides for targeted drug delivery .

  • Neurology: BBB-penetrating neuropeptides .

Synthetic Challenges

  • Scalability: Optimizing fluorination steps for industrial production.

  • Stereochemical Purity: Developing cost-effective chiral catalysts .

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